methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate
Overview
Description
“Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H8N4O4 . It is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that have received significant attention due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .
Synthesis Analysis
The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are related compounds, involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan . The amino group in the latter is then transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1H-1,2,4-triazole ring attached to a propanoate group via a nitrogen atom . The triazole ring carries a nitro group at the 3-position . The propanoate group is esterified with a methyl group .Physical and Chemical Properties Analysis
The compounds synthesized from 1-amino-3-nitro-1H-1,2,4-triazole are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications
Reactions with Alkylating Agents
One significant application lies in the realm of organic chemistry, where methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate participates in reactions with alkylating agents. Research by Sukhanova, Sakovich, and Sukhanov (2008) elaborates on the alkylation of 3-nitro-1,2,4-triazole by secondary and tertiary alcohols in concentrated sulfuric acid, highlighting the regioselectivity and potential for producing various alkylated products (Sukhanova, Sakovich, & Sukhanov, 2008).
Heterocyclic Nitro Compounds
The methylation processes of heterocyclic nitro compounds, including 3-nitro-1,2,4-triazole, have been documented, illustrating the versatility of such structures in synthetic organic chemistry and the potential for creating a variety of functionalized molecules for further chemical exploration (Bagal, Pevzner, Sheludyakova, & Kerusov, 1970).
Thermal Stability and Acoustic Fingerprint Spectra
Research on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, including those with nitro substituents, provides insight into their applications in materials science, particularly in the development of propellants and explosives. This research underscores the influence of chemical substituents on the thermal stability and decomposition mechanisms of such compounds, pointing to their potential utility in designing high-performance energetic materials (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Metal-Organic Frameworks (MOFs)
Another fascinating application is in the field of catalysis, where derivatives of 1,2,4-triazole, such as those discussed, have been utilized in constructing metal-organic frameworks (MOFs). These MOFs have demonstrated promising catalytic properties, including chemo- and regio-selective enamination of β-ketoesters, showcasing the versatility of triazole derivatives in facilitating catalytic reactions (Zhao, Deng, Ma, Ji, & Wang, 2013).
Anti-Tumor Activity
Furthermore, derivatives of 1,2,4-triazole have been synthesized and evaluated for their anti-tumor activity against various cancer cells. This research is indicative of the potential pharmacological applications of these compounds, specifically in the development of new therapeutic agents for cancer treatment. The study highlights the induction of cellular apoptosis and inhibition of the epithelial-to-mesenchymal transition process, demonstrating the biomedical relevance of 1,2,4-triazole derivatives (Safari, Bayat, Nasri, & Karami, 2020).
Future Directions
The future directions for research on “methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate” and related compounds could involve exploring their potential applications in various fields such as pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Further studies could also focus on improving the synthesis process and exploring the properties and applications of these compounds in more detail.
Mechanism of Action
Target of Action
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a complex compound with potential applications in the field of energetic materials Similar compounds have been used in the detection of trace amounts of mercuric ion in aqueous solution .
Mode of Action
It is known that the introduction of the azoxy group into a molecule improves its oxygen balance and increases the enthalpy of formation .
Biochemical Pathways
The synthesis of similar compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other compounds in the presence of certain acids .
Pharmacokinetics
Similar compounds are known to be thermally stable, exhibit acceptable densities, and have optimal oxygen balance .
Result of Action
Similar compounds have been estimated as potential components of solid composite propellants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the thermal stability of similar compounds is known to be high, with decomposition onset temperatures ranging from 147 to 228 °C .
Properties
IUPAC Name |
methyl 3-(3-nitro-1,2,4-triazol-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-14-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJGITPHCVSQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390084 | |
Record name | SBB009397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105958-58-5 | |
Record name | SBB009397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.